molecular formula C8H9NO B160903 2-Methyl-5,7-dihydrofuro[3,4-b]pyridine CAS No. 126230-97-5

2-Methyl-5,7-dihydrofuro[3,4-b]pyridine

Cat. No.: B160903
CAS No.: 126230-97-5
M. Wt: 135.16 g/mol
InChI Key: HMFKBSNJNVHVFP-UHFFFAOYSA-N
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Description

2-Methyl-5,7-dihydrofuro[3,4-b]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the furo[3,4-b]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused pyridine and furan ring system, with a methyl group attached to the second carbon of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,7-dihydrofuro[3,4-b]pyridine can be achieved through various methods. One efficient approach involves the microwave-assisted reaction of alkyl 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates with appropriate reagents . This eco-friendly method reduces the use of solvents and simplifies the work-up procedures, making it suitable for scale-up and industrial applications.

Industrial Production Methods

Industrial production of this compound typically involves the use of magnetically recoverable nano-catalysts. These catalysts can be easily separated from the reaction medium using an external magnet, offering advantages such as high surface area, simple preparation, and modification . This method is particularly useful for large-scale production due to its efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,7-dihydrofuro[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted furo[3,4-b]pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-5,7-dihydrofuro[3,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5,7-dihydrofuro[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrofuro[2,3-b]pyridine: This compound has a similar fused ring structure but differs in the position of the furan ring.

    4,7-Dihydrofuro[3,4-b]pyridine: Another closely related compound with a different substitution pattern on the pyridine ring.

Uniqueness

2-Methyl-5,7-dihydrofuro[3,4-b]pyridine is unique due to its specific substitution pattern and the presence of a methyl group at the second carbon of the pyridine ring. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-5,7-dihydrofuro[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-2-3-7-4-10-5-8(7)9-6/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFKBSNJNVHVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(COC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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